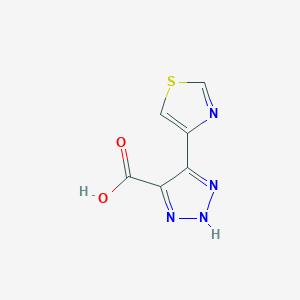
4-(4-Thiazolyl)-1H-1,2,3-triazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Thiazolyl)-1H-1,2,3-triazole-5-carboxylic acid is a heterocyclic compound that features both thiazole and triazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a valuable molecule in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Thiazolyl)-1H-1,2,3-triazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of thioamides with azides under acidic conditions to form the thiazole ring, followed by the formation of the triazole ring through a cycloaddition reaction .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization reactions efficiently .
Análisis De Reacciones Químicas
Types of Reactions: 4-(4-Thiazolyl)-1H-1,2,3-triazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the rings .
Aplicaciones Científicas De Investigación
4-(4-Thiazolyl)-1H-1,2,3-triazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-(4-Thiazolyl)-1H-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting biological pathways. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects .
Comparación Con Compuestos Similares
Thiazole: A five-membered ring containing sulfur and nitrogen.
Triazole: A five-membered ring containing three nitrogen atoms.
Thiadiazole: A five-membered ring containing sulfur and two nitrogen atoms.
Uniqueness: 4-(4-Thiazolyl)-1H-1,2,3-triazole-5-carboxylic acid is unique due to the combination of thiazole and triazole rings in its structure. This dual-ring system enhances its biological activity and allows for diverse interactions with molecular targets, making it more versatile compared to compounds with only one type of ring .
Propiedades
Fórmula molecular |
C6H4N4O2S |
|---|---|
Peso molecular |
196.19 g/mol |
Nombre IUPAC |
5-(1,3-thiazol-4-yl)-2H-triazole-4-carboxylic acid |
InChI |
InChI=1S/C6H4N4O2S/c11-6(12)5-4(8-10-9-5)3-1-13-2-7-3/h1-2H,(H,11,12)(H,8,9,10) |
Clave InChI |
SZKPQIDFOXHLCU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CS1)C2=NNN=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![tert-butyl (2S)-2-{[5-(benzylamino)-1H-1,2,3,4-tetrazol-1-yl]methyl}pyrrolidine-1-carboxylate](/img/structure/B13642542.png)

![Ethyl 2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate](/img/structure/B13642560.png)
![methyl 2-[(1S,2S,6R,7S,9S,12R)-7-[(1R)-1,2-dihydroxyethyl]spiro[3,5,8,13-tetraoxatricyclo[7.4.0.02,6]tridecane-4,1'-cyclohexane]-12-yl]acetate](/img/structure/B13642570.png)
![[3-(4-tert-butylphenyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B13642572.png)
